molecular formula C8H9BrFNO2 B13617199 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol

Cat. No.: B13617199
M. Wt: 250.06 g/mol
InChI Key: HSBLUYNQFDFMGO-UHFFFAOYSA-N
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Description

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol is a brominated and fluorinated aromatic compound featuring an amino group at the 2-position and a hydroxyl-terminated ethoxy chain. Its molecular formula is C₈H₈BrFN₂O₂ (molar mass: 269.07 g/mol). The ethan-1-ol moiety enhances solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

2-(2-amino-4-bromo-5-fluorophenoxy)ethanol

InChI

InChI=1S/C8H9BrFNO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2

InChI Key

HSBLUYNQFDFMGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OCCO)N

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-5-fluoroaniline Intermediate

A robust industrially viable method for preparing 2-bromo-5-fluoroaniline, a precursor for the target compound, is described in patent CN112110824A. The process involves:

Step Reagents and Conditions Product Yield (%)
1 4-Fluoroaniline + Acetic anhydride in methanol, 5-25 °C 4-Fluoroacetanilide 97.7
2 4-Fluoroacetanilide + Concentrated sulfuric acid + Fuming nitric acid, 0-10 °C 2-Nitro-4-fluoroacetanilide 95.9
3 Diazotization of 2-nitro-4-fluoroacetanilide + Sodium nitrite + Hydrobromic acid + Cuprous bromide, 0-55 °C 2-Bromo-5-fluoronitrobenzene 96.2 - 99.4
4 Reduction of 2-bromo-5-fluoronitrobenzene with iron powder + Acetic acid + Ethanol, 80-85 °C 2-Bromo-5-fluoroaniline 98.2

Process Details:

  • Step 1: Acetylation of 4-fluoroaniline to protect the amino group, facilitating selective nitration.
  • Step 2: Nitration under controlled temperature to introduce a nitro group ortho to the fluoro substituent.
  • Step 3: Diazotization followed by Sandmeyer reaction to replace the amino group with bromine.
  • Step 4: Catalytic reduction of nitro group to amino group, yielding 2-bromo-5-fluoroaniline.

This method is advantageous due to high yields, high purity, and industrial scalability.

Formation of 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol

Data Tables Summarizing Preparation Steps and Yields

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Acetylation 4-Fluoroaniline + Acetic anhydride, MeOH, 5-25 °C 4-Fluoroacetanilide 97.7 Protects amine for nitration
2 Nitration 4-Fluoroacetanilide + H2SO4 + HNO3, 0-10 °C 2-Nitro-4-fluoroacetanilide 95.9 Ortho-nitration
3 Sandmeyer Bromination Diazonium salt + CuBr + HBr, 0-55 °C 2-Bromo-5-fluoronitrobenzene 96.2 - 99.4 Halogen exchange
4 Reduction Fe + AcOH + EtOH, 80-85 °C 2-Bromo-5-fluoroaniline 98.2 Nitro to amino group
5 Etherification 2-Bromo-5-fluoroaniline + ethylene oxide or 2-chloroethanol, base This compound Not explicitly reported Requires amine protection

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can produce a wide range of substituted phenoxyethanol derivatives .

Scientific Research Applications

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues differ in substituent positions, halogenation patterns, or core functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Targets/Activities
2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol 2-NH₂, 4-Br, 5-F, ethan-1-ol linker C₈H₈BrFN₂O₂ 269.07 Hypothesized kinase/apoptosis modulation
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol 5-Br, 2-F, chiral amino-ethanol backbone C₈H₉BrFNO 234.07 Chiral intermediate for drug synthesis
HA 14-1 (Bcl-2 antagonist) 6-Br chromene core, cyano-ethoxy ester C₁₆H₁₅BrN₂O₄ 403.21 Bcl-2/Bcl-XL inhibition (IC₅₀ ~0.5–1 µM)
BMS-540215 (VEGFR-2 inhibitor) 4-Fluoro-indole, pyrrolotriazine core C₁₉H₁₈FN₅O₂ 375.38 VEGFR-2 inhibition (IC₅₀ <10 nM)
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol 4-Br, 2-OCH₃, ethan-1-ol C₉H₁₁BrO₂ 243.09 Synthetic precursor; no reported bioactivity

Key Differences in Bioactivity and Target Selectivity

  • Halogen Position Sensitivity: Bromine at the 4-position in the target compound contrasts with HA 14-1’s 6-bromo chromene core. HA 14-1’s Br atom is critical for binding to Bcl-2 proteins, but SAR studies show bromine can be replaced with alkyl groups without significant loss of activity . This suggests the target compound’s 4-Br may enhance binding to hydrophobic pockets in kinases or apoptosis regulators. Fluorine at the 5-position (vs.
  • Amino Group Role: The 2-amino group in the target compound differs from HA 14-1’s 2-amino chromene ester. In HA 14-1, the amino group forms hydrogen bonds with Bcl-2’s BH3 domain, a mechanism that may extend to the target compound .
  • Ethan-1-ol vs. Other Linkers :

    • The ethan-1-ol chain enhances solubility compared to BMS-540215’s methylpyrrolotriazine core, which prioritizes planar aromaticity for kinase binding .

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility: The hydroxyl group in ethan-1-ol increases hydrophilicity compared to non-hydroxylated analogues like BMS-540213. This could improve oral bioavailability but reduce blood-brain barrier penetration .

Biological Activity

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrFNO, with a molecular weight of approximately 232.05 g/mol. The compound features a phenoxy group substituted with amino, bromine, and fluorine atoms, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes and receptors through non-covalent interactions facilitated by its functional groups. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Molecular Targets

Research indicates that this compound may interact with:

  • Enzymes : Impairing their function and altering metabolic pathways.
  • Receptors : Modulating signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. The mechanism of action involves interference with bacterial cell wall synthesis or protein function, leading to bacterial cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as bromine and fluorine is crucial for enhancing the biological activity of the compound. These substituents can increase lipophilicity and improve binding affinity to target proteins.

Key Findings from SAR Studies:

  • Bromine Substitution : Enhances antimicrobial potency.
  • Fluorine Substitution : Increases selectivity towards cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, showcasing its potential as a novel antimicrobial agent.
  • Cancer Treatment : In vitro studies indicated that treatment with this compound led to significant apoptosis in tumor cells, suggesting its utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol, and how are yields optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with halogenated aromatic precursors. For example, bromine and fluorine substituents are introduced via electrophilic substitution, followed by etherification with ethylene oxide derivatives. Reduction of intermediate ketones or nitriles using borane dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 60°C can yield the amino alcohol moiety with high purity (98% yield reported in similar compounds) . Optimization requires strict temperature control, anhydrous conditions, and stoichiometric excess of reducing agents to minimize side reactions.

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystallographic validation, SHELX software (e.g., SHELXL) can refine X-ray diffraction data to resolve bond angles and torsional strain in the ethan-1-ol chain .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) indicate risks of skin/eye irritation. Use nitrile gloves, fume hoods, and splash goggles. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in inert atmospheres (argon or nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on intermediate stability. A Design of Experiments (DoE) approach, varying solvents (e.g., THF vs. DMSO), temperatures, and reagent ratios, can identify optimal conditions. Kinetic studies (e.g., in situ IR spectroscopy) track reaction progress, while Density Functional Theory (DFT) models predict solvent interactions with the bromo-fluoro aromatic ring .

Q. What strategies are effective for studying the compound’s interaction with biological targets, such as enzymes?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd). Molecular docking (AutoDock Vina) models interactions between the amino-alcohol group and active sites. For in vitro validation, enzyme inhibition assays (e.g., fluorogenic substrates) under physiological pH and temperature are recommended .

Q. How does the steric and electronic influence of the bromo-fluoro substituents affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and bulky bromine groups direct electrophilic attacks to the para position relative to the amino group. Computational tools (Gaussian 16) calculate Fukui indices to predict reactive sites. Experimentally, Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃) validate regioselectivity trends .

Q. What analytical techniques are suitable for detecting degradation products under oxidative stress?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify degradation pathways. Electron Paramagnetic Resonance (EPR) spectroscopy detects radical intermediates, while High-Resolution Mass Spectrometry (HRMS) characterizes oxidative byproducts like quinone derivatives .

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